N-cyclopropyl-N-(2-ethoxybenzyl)-2-(methylamino)nicotinamide
Overview
Description
N-cyclopropyl-N-(2-ethoxybenzyl)-2-(methylamino)nicotinamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.17902698 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
DNA Damage Recovery
Studies have explored the effects of nicotinamide analogues on cellular recovery following DNA damage. Specifically, certain analogues can block the recovery of cell division potential after DNA damage, implicating potential applications in understanding cellular repair mechanisms and possibly in developing cancer therapies. The analogues were effective in inhibiting adenosine diphosphate ribosyltransferases, crucial enzymes in the recovery process after DNA damage, indicating their potential use in studying enzyme inhibition and its effects on cell division and DNA repair mechanisms (Jacobson et al., 1984).
Synthesis of Labeled Compounds
Research on the synthesis of labeled compounds, specifically dl-nicotine, has utilized nicotinamide as a precursor, highlighting its role in synthesizing radioactively labeled molecules for biochemical research. This approach allows for the detailed study of the metabolic pathways and mechanisms of action of various compounds, including drugs, within biological systems (Comes et al., 1973).
Enhancement of Solubility and Permeation
Nicotinamide has been investigated for its ability to augment the solubility of poorly water-soluble molecules, acting as a hydrotrope. This property is particularly useful in pharmaceutical formulations, enabling the development of more effective therapeutic agents with enhanced bioavailability. The study on the association of nicotinamide with parabens, for example, demonstrated its potential to facilitate paraben dissolution in aqueous media, reduce parabens' partitioning in the oily phase, and reduce transdermal penetration, thus mitigating the toxicological risk (Nicoli et al., 2008).
Diabetes Treatment through NNMT Inhibition
Nicotinamide derivatives have shown promise as inhibitors of Nicotinamide N-methyltransferase (NNMT), a potential therapeutic target for treating type 2 diabetes mellitus (T2DM). The inhibition of NNMT could ameliorate metabolic disorders, including insulin resistance and obesity, indicating a significant avenue for the development of novel diabetes treatments. One study described novel pyrimidine-5-carboxamide compounds as NNMT inhibitors, highlighting the potential for these compounds in treating diabetes, metabolic syndrome, and chronic kidney disease (Sabnis, 2021).
Apoptosis Induction for Cancer Therapy
The discovery of N-phenyl nicotinamides as potent inducers of apoptosis introduces a new class of compounds for cancer therapy. These compounds have been identified through cell- and caspase-based high throughput screening assays, offering a new pathway for the development of anticancer agents. Their ability to induce apoptosis selectively in cancer cells while being active in drug-resistant cell lines provides a promising approach for overcoming chemotherapy resistance (Cai et al., 2003).
Properties
IUPAC Name |
N-cyclopropyl-N-[(2-ethoxyphenyl)methyl]-2-(methylamino)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-3-24-17-9-5-4-7-14(17)13-22(15-10-11-15)19(23)16-8-6-12-21-18(16)20-2/h4-9,12,15H,3,10-11,13H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLPNFHRESHTDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(C2CC2)C(=O)C3=C(N=CC=C3)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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